

# Fmoc-D-Gla(OtBu)<sub>2</sub>-OH: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: *Fmoc-D-Gla(otbu)<sub>2</sub>-OH*

Cat. No.: *B557689*

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For researchers, scientists, and drug development professionals, **Fmoc-D-Gla(OtBu)<sub>2</sub>-OH** is a critical building block for the synthesis of peptides and peptidomimetics containing D-gamma-carboxyglutamic acid (D-Gla). This unnatural amino acid derivative is particularly valuable in the development of novel therapeutics due to the unique properties conferred by the Gla residue, which are essential for various biological functions, most notably in the blood coagulation cascade.

## Supplier and Purchasing Information

**Fmoc-D-Gla(OtBu)<sub>2</sub>-OH** is available from several reputable suppliers of specialty chemicals and amino acid derivatives. While pricing is often subject to quotation and purchase volume, researchers can source this product from the following companies:

Supplier	CAS Number	Molecular Formula	Purity	Additional Information
Santa Cruz Biotechnology	111662-65-8	C29H35NO8	Research Grade	A specialty product for proteomics research. <a href="#">[1]</a>
Cusabio	111662-65-8	C29H35NO8	>95%	Provided as a lyophilized powder. <a href="#">[2]</a> <a href="#">[3]</a>
Sigma-Aldrich (Novabiochem)	111662-65-8	C29H35NO8	Research Grade	A building block for introducing γ-carboxyglutamic acid.
2A Biotech	111662-65-8	C29H35NO8	>98%	
P3 BioSystems	111662-64-7 (L-form)	C29H35NO8	Research Grade	Supplier of unusual amino acids. <a href="#">[4]</a>
ChemPep	111662-64-7 (L-form)	C29H35NO8	Research Grade	
ChemicalBook	111662-65-8	C29H35NO8	>99%	Connects buyers with various manufacturers. <a href="#">[5]</a>

Note: Pricing information is typically available upon request from the suppliers' websites. It is recommended to contact suppliers directly for the most up-to-date pricing and availability.

## Application Notes

**Fmoc-D-Gla(OtBu)2-OH** is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce D-gamma-carboxyglutamic acid residues into a peptide sequence. The presence of the Fmoc protecting group on the alpha-amino group allows for its use in standard Fmoc-based

SPPS protocols, while the tert-butyl (OtBu) groups protect the gamma-carboxyl groups of the Gla residue, preventing unwanted side reactions during peptide assembly.

#### Key Applications:

- **Drug Development:** The incorporation of D-Gla can enhance the proteolytic stability of peptides, a crucial factor in drug design. Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids.
- **Blood Coagulation Research:** Gamma-carboxyglutamic acid is essential for the calcium-binding properties of several blood coagulation factors, including prothrombin, Factor VII, Factor IX, and Factor X.<sup>[6][7]</sup> Synthesizing peptides with D-Gla allows researchers to study the structure-activity relationships of these factors and develop novel anticoagulants or procoagulants.
- **Bone and Tissue Research:** Gla is also found in proteins involved in bone metabolism, such as osteocalcin.<sup>[6]</sup> Synthetic peptides containing D-Gla can be used to investigate the role of these proteins in calcification and other physiological processes.
- **Proteomics Research:** As a specialty amino acid, **Fmoc-D-Gla(OtBu)2-OH** is a valuable tool for creating peptide standards and probes for proteomics studies.<sup>[1]</sup>

The di-tert-butyl ester protection of the gamma-carboxy group is advantageous as it is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final cleavage of the peptide from the resin.

## Experimental Protocols

The following is a detailed protocol for the incorporation of **Fmoc-D-Gla(OtBu)2-OH** into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin.

#### Materials and Reagents:

- Fmoc-Rink Amide resin

- **Fmoc-D-Gla(OtBu)<sub>2</sub>-OH**
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Diethyl ether (cold)

Protocol:

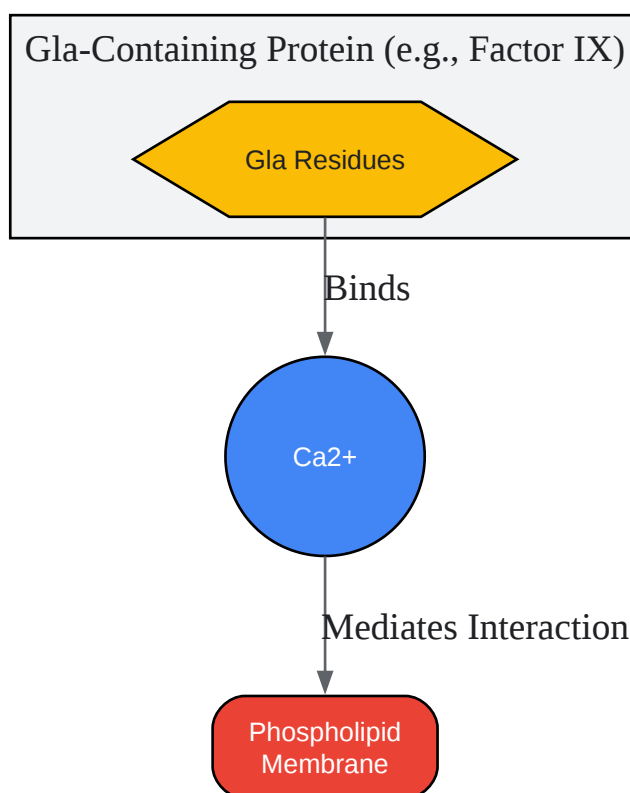
- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add a 20% solution of piperidine in DMF to the resin.
  - Agitate the mixture for 5 minutes, then drain.
  - Add a fresh 20% piperidine in DMF solution and agitate for another 15 minutes.
  - Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

- Amino Acid Coupling (Incorporation of **Fmoc-D-Gla(OtBu)2-OH**):
  - In a separate vial, dissolve **Fmoc-D-Gla(OtBu)2-OH** (3 equivalents relative to resin loading) and an activator such as OxymaPure or HOBt (3 equivalents) in DMF.
  - Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the reaction mixture for 1-2 hours at room temperature.
  - Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
  - Wash the resin with DMF (3x) and DCM (3x).
- Chain Elongation: Repeat steps 2 and 3 for each subsequent Fmoc-amino acid in the desired peptide sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform one last Fmoc deprotection (Step 2).
- Cleavage and Global Deprotection:
  - Wash the resin with DCM and dry it under a stream of nitrogen.
  - Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
  - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu groups from the D-Gla residue.
  - Filter the resin and collect the filtrate containing the peptide.
- Peptide Precipitation and Purification:
  - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether.
- Dry the crude peptide.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

## Visualizations

Below are diagrams illustrating key processes and concepts related to the use of **Fmoc-D-Gla(OtBu)<sub>2</sub>-OH**.



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